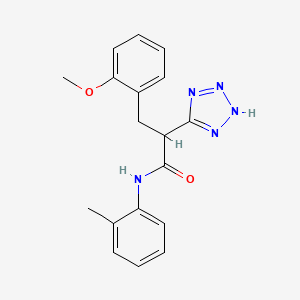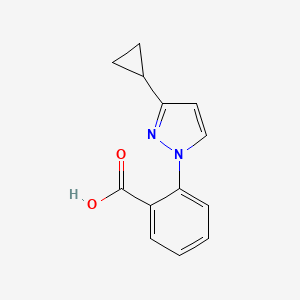![molecular formula C13H10ClN3O2 B2979475 2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile CAS No. 898419-42-6](/img/structure/B2979475.png)
2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and two carbonyl groups attached to it, forming a dioxopyrazine structure. It also has a phenyl ring with a chlorine and a methyl group attached, and a nitrile group attached to the pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxopyrazine and phenyl rings suggests that the compound may have a planar structure in these regions. The electronegative chlorine atom and the nitrile group could create polar regions in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the electronegative chlorine atom could impact its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Researchers have focused on synthesizing and characterizing novel compounds derived from pyridine and fused pyridine derivatives, which are structurally related to the mentioned chemical. These efforts are geared towards discovering new materials with potential antimicrobial and anticancer properties. For instance, synthesis techniques have been developed to create compounds that exhibit significant biological activities, including antimicrobial and antitumor effects (Elewa et al., 2021). Similar research has involved the development of triazolopyridine derivatives, pyridotriazine, and pyridine–pyrazole hybrids, evaluated for their antimicrobial and antioxidant activities (Flefel et al., 2018).
Antiproliferative Agents
The search for antiproliferative agents has led to the synthesis of phenylbipyridinylpyrazoles through reactions involving structurally related compounds. These newly synthesized molecules have been screened against tumor cell lines, demonstrating a broad spectrum of activity and suggesting their potential as therapeutic agents targeting human malignancies (Al-Sanea et al., 2015).
Antioxidant Activity
Research has also explored the antioxidant properties of new heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety, demonstrating that some compounds exhibit antioxidant activity nearly equivalent to that of ascorbic acid. This suggests their potential use in addressing oxidative stress-related conditions (El‐Mekabaty, 2015).
Corrosion Inhibition
In the field of materials science, derivatives of pyrazole have been investigated for their potential as corrosion inhibitors for metals in acidic environments. Studies have shown that pyranopyrazole derivatives can significantly inhibit corrosion, offering insights into developing more effective corrosion protection strategies (Yadav et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-9-2-3-10(14)8-11(9)17-7-6-16(5-4-15)12(18)13(17)19/h2-3,6-8H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSALJARDORALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-chloro-2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2979393.png)
![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)


![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2979400.png)
![N-naphthalen-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2979401.png)

![3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B2979403.png)



![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2979412.png)
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979414.png)